Sumilizer GM

Übersicht

Beschreibung

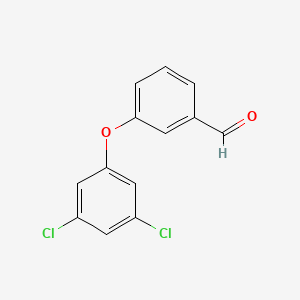

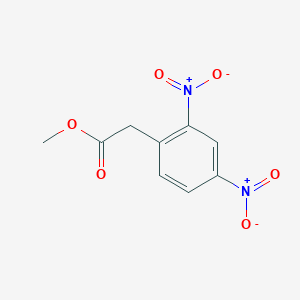

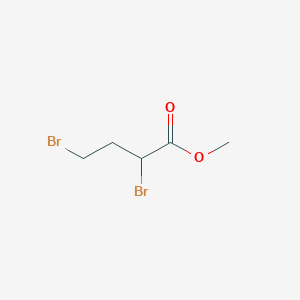

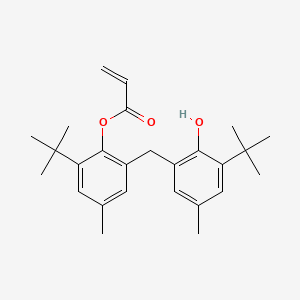

2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate is a useful research compound. Its molecular formula is C26H34O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Erhaltung der Funktion von Polymermaterialien

Sumilizer GM: wird hauptsächlich als Additiv verwendet, um die Funktion von Polymermaterialien zu erhalten . Es ist besonders effektiv bei der Verhinderung des Abbaus von Polymeren während der Verarbeitung und Verwendung, die Umweltbelastungen wie Hitze, Licht und Gas ausgesetzt sind. Diese Stabilisierung trägt dazu bei, die inhärenten Eigenschaften des Polymers zu erhalten, wie z. B. Flexibilität, Festigkeit und Farbe.

Gummi-Stabilisierung

In der Gummiindustrie hat This compound bemerkenswerte Leistungen bei der Stabilisierung von Styrol-Butadien-Kautschuk (SBR) gezeigt . Es trägt dazu bei, die Elastizität und Elastizität des Gummis zu erhalten, indem es während der Herstellung und Verwendung vor thermischer Oxidation und mechanischen Scherkräften geschützt wird.

Antioxidative Eigenschaften

Als Antioxidans spielt This compound eine entscheidende Rolle bei der Verlängerung der Lebensdauer von Polymeren. Es verhindert oxidativen Abbau, der zu Verfärbungen und Verlust mechanischer Eigenschaften führen kann . Dies ist besonders wichtig für Produkte, die hohen Temperaturen ausgesetzt sind oder mit reaktiven Substanzen in Kontakt kommen.

Verarbeitungsstabilität in Kunststoffen

This compound: wird verwendet, um die Verarbeitungstabilität in Kunststoffen zu gewährleisten, was die Erhaltung von Farbe und Viskosität während der Herstellung beinhaltet . Dies führt zu qualitativ hochwertigeren Endprodukten mit gleichmäßigen Eigenschaften und Aussehen.

Wärmeschutz in synthetischen Fasern

Synthetische Fasern profitieren vom Wärmeschutz, den This compound bietet. Es hilft, Schäden durch hohe Verarbeitungstemperaturen zu verhindern und so die Zugfestigkeit und Farbe der Fasern zu erhalten .

Elastomer-Stabilität

This compound: bietet hervorragende Stabilität für Elastomere wie ABS, HIPS, EPDM und SBR . Es ist unerlässlich, die Haltbarkeit und Leistung dieser Materialien in verschiedenen Anwendungen zu erhalten, darunter Automobilteile und Konsumgüter.

Wärme-Stabilisierung in Verpackungsfolien

Die Verbindung wird in der Verpackungsindustrie verwendet, um plastifizierte PVC- und nicht-PVC-Folien zu stabilisieren, die für die Frischfleischverpackung verwendet werden . Es stellt sicher, dass die Folien ihre mechanischen Eigenschaften und ihre Leistung über die Zeit hinweg behalten.

Schutz vor Alterung bei hohen Temperaturen

This compound: ist so konzipiert, dass er vor Alterung bei hohen Temperaturen schützt, wodurch er für Anwendungen geeignet ist, die eine längere Hitzeeinwirkung beinhalten . Dies umfasst verschiedene Automobil- und Industriekomponenten, bei denen langfristige Zuverlässigkeit entscheidend ist.

Wirkmechanismus

Target of Action

The primary target of 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, also known as Sumilizer GM, is polymer materials . This compound is used as an additive to maintain the existing functionality of these materials .

Mode of Action

This compound interacts with its targets, the polymer materials, by providing heat resistance at elevated temperatures during polymer processing . It also minimizes the formation of Fish-Eye gels and die build-up during processing .

Biochemical Pathways

This compound affects the thermal degradation pathway of polymers . It responds to the degradation mechanisms that affect polymers . During each manufacturing process, macromolecular materials are exposed to stresses, such as heat and mechanical shear forces that decrease molecular weight or generate gelation caused by crosslinking .

Result of Action

The molecular and cellular effects of this compound’s action include resistance to discoloration . This compound helps maintain the color and appearance of the polymer materials during processing and usage .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, this compound exhibits excellent heat resistance at elevated temperatures during polymer processing . This suggests that it can perform effectively even in high-temperature environments. Furthermore, it has been approved for food contact by the FDA and EU, indicating its safety in various application environments .

Biochemische Analyse

Biochemical Properties

It is known that Sumilizer GM exhibits excellent heat resistance at elevated temperatures during polymer processing . It also minimizes Fish-Eye gels and die build-up during processing

Cellular Effects

Given its role as a stabilizer in polymer materials, it may influence cellular processes related to heat resistance and polymer processing .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a stabilizer in polymer materials . It has been designed to respond to the degradation mechanisms that affect polymers

Temporal Effects in Laboratory Settings

It is known that this compound exhibits excellent heat resistance at elevated temperatures during polymer processing .

Metabolic Pathways

Given its role as a stabilizer in polymer materials, it may be involved in pathways related to heat resistance and polymer processing .

Transport and Distribution

Given its role as a stabilizer in polymer materials, it may be distributed in areas where these materials are present .

Subcellular Localization

Given its role as a stabilizer in polymer materials, it may be localized in areas where these materials are present .

Eigenschaften

IUPAC Name |

[2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O3/c1-10-22(27)29-24-19(12-17(3)14-21(24)26(7,8)9)15-18-11-16(2)13-20(23(18)28)25(4,5)6/h10-14,28H,1,15H2,2-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORUEKDKNHHQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052282 | |

| Record name | 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61167-58-6 | |

| Record name | 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61167-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061167586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-6-(3-TERT-BUTYL-2-HYDROXY-5-METHYLBENZYL)-4-METHYLPHENYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FAC6GZ50W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate (GM) improve the thermal stability of ABS compared to traditional antioxidants?

A1: Unlike traditional antioxidants like Irganox 1076 or Irganox 3114 that primarily scavenge free radicals formed during the degradation process, GM acts proactively. It effectively traps free radicals before they initiate the peroxidation of the ABS polymer []. This ability to halt the oxidative degradation process at its root contributes to the enhanced anti-aging effect and superior yellowing resistance observed in ABS doped with GM compared to those containing traditional antioxidants [].

Q2: What are the potential industrial applications of 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate (GM) based on the research findings?

A2: The research suggests that GM exhibits promising potential for industrial applications where enhanced thermal stability and color retention are crucial for ABS polymers. Its superior performance in both oven aging and repeated extrusion aging tests [] indicates its suitability for manufacturing processes involving high temperatures. This could translate to applications in various sectors including automotive components, electronics, and construction materials where ABS is commonly used but often subjected to harsh environmental conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1583230.png)